(2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide
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Overview
Description
(2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide is an organic compound with the molecular formula C26H24BrFP. It is a member of the triphenylphosphonium salts, which are widely used in organic synthesis and various chemical reactions. This compound is known for its unique properties and applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide typically involves the reaction of (2-Fluoro-4-methylbenzyl) bromide with triphenylphosphine. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated reactors and continuous flow systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phosphonium salts, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
(2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in biochemical studies to investigate the role of phosphonium salts in biological systems.
Industry: The compound is used in the production of various chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, altering the oxidation state of other molecules. The specific pathways and targets involved depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylbenzyl)triphenylphosphonium bromide
- (2-Fluorobenzyl)triphenylphosphonium bromide
- (4-Fluorobenzyl)triphenylphosphonium bromide
Uniqueness
(2-Fluoro-4-methylbenzyl)triphenylphosphonium bromide is unique due to the presence of both a fluorine and a methyl group on the benzyl ring. This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other similar compounds. The specific positioning of these groups can also affect the compound’s interaction with other molecules and its overall stability.
Properties
Molecular Formula |
C26H23BrFP |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
(2-fluoro-4-methylphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H23FP.BrH/c1-21-17-18-22(26(27)19-21)20-28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25;/h2-19H,20H2,1H3;1H/q+1;/p-1 |
InChI Key |
WELZOHZKYSFFIM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F.[Br-] |
Origin of Product |
United States |
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